
N-(8-methoxy-5-quinolinyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methoxy-5-quinolinyl)-2-methylbenzamide, commonly known as MQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of MQ is not fully understood, but studies have suggested that it acts by inhibiting the heme detoxification pathway in malaria parasites. This leads to the accumulation of toxic heme in the parasites, resulting in their death. Additionally, MQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
MQ has been shown to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to their death. Additionally, MQ has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using MQ in lab experiments is its potent antimalarial activity, which makes it an ideal compound for studying the mechanism of action of antimalarial drugs. Additionally, MQ is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using MQ is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MQ. One of the main areas of focus is the development of new antimalarial drugs based on the structure of MQ. Additionally, there is a need to further understand the mechanism of action of MQ in cancer cells and to explore its potential as a therapeutic agent for cancer. Finally, there is a need to explore the potential of MQ as an antimicrobial agent and to study its effects on different microbial species.
Conclusion
In conclusion, N-(8-methoxy-5-quinolinyl)-2-methylbenzamide, or MQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antimalarial, anticancer, anti-inflammatory, and antimicrobial properties and has several biochemical and physiological effects. While there are limitations to its use in lab experiments, MQ has several advantages, including its potent antimalarial activity and ease of synthesis. There are several future directions for the study of MQ, including the development of new antimalarial drugs and the exploration of its potential as a therapeutic agent for cancer and antimicrobial agent.
合成法
MQ can be synthesized through a multistep process that involves the reaction of 8-methoxy-5-quinoline carboxylic acid with thionyl chloride to form 8-methoxy-5-chloroquinoline. The resulting compound is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form MQ.
科学的研究の応用
MQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Several studies have shown that MQ exhibits potent antimalarial activity and can be used as a lead compound for the development of new antimalarial drugs. Additionally, MQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.
特性
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-4-7-13(12)18(21)20-15-9-10-16(22-2)17-14(15)8-5-11-19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUUZKWTDGSSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxyquinolin-5-yl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)


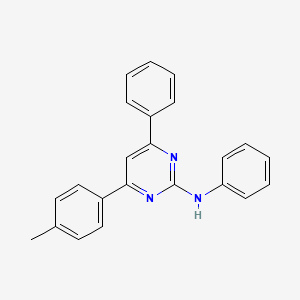
![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
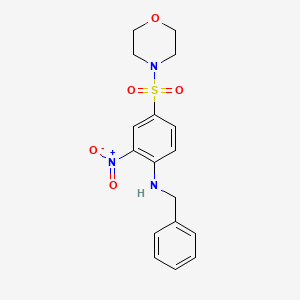
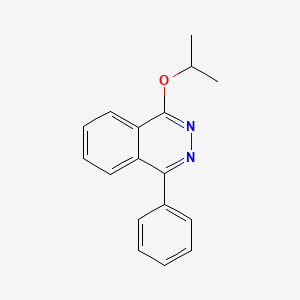
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)
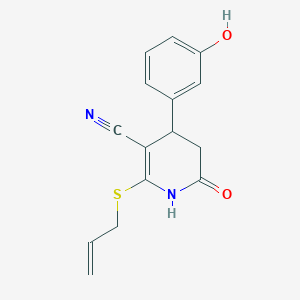
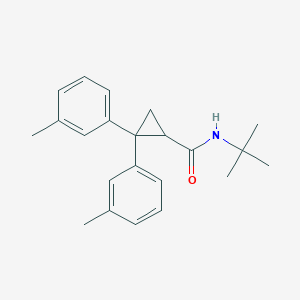
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4957324.png)